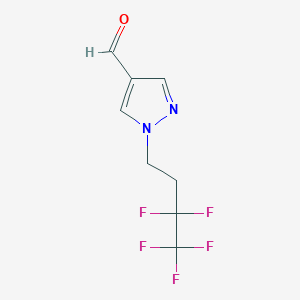
1-(3,3,4,4,4-Pentafluorobutyl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3,4,4,4-Pentafluorobutyl)-1H-pyrazole-4-carbaldehyde is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of the pentafluorobutyl group imparts significant stability and reactivity, making it a valuable compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3,4,4,4-Pentafluorobutyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3,3,4,4,4-pentafluorobutyl bromide with 1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,3,4,4,4-Pentafluorobutyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorinated butyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(3,3,4,4,4-Pentafluorobutyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(3,3,4,4,4-Pentafluorobutyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3,3,4,4,4-Pentafluorobutyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-(3,3,4,4,4-Pentafluorobutyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorinated butyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,4,4,4-Pentafluorobutyl acrylate: Another fluorinated compound with similar stability and reactivity.
3,3,4,4,4-Pentafluoro-1-butanol: A fluorinated alcohol with applications in organic synthesis and materials science.
Uniqueness
1-(3,3,4,4,4-Pentafluorobutyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the pyrazole ring and the aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. Its combination of fluorinated and aldehyde functionalities makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-(3,3,4,4,4-pentafluorobutyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5N2O/c9-7(10,8(11,12)13)1-2-15-4-6(5-16)3-14-15/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMVCFOIRJOZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(C(F)(F)F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-[1-(benzenesulfonyl)pyrrolidin-2-yl]prop-2-enoic acid](/img/structure/B7950880.png)
![tert-butyl 4-oxo-6-phenylmethoxyspiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7950892.png)
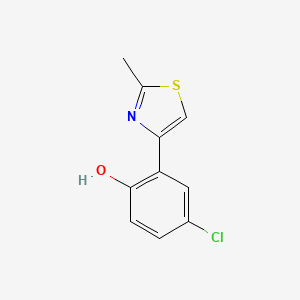
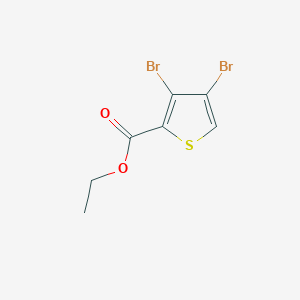
![7-Bromo-3-chloropyrido[2,3-b]pyrazine](/img/structure/B7950904.png)
![Ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate](/img/structure/B7950912.png)
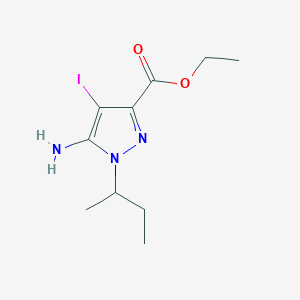
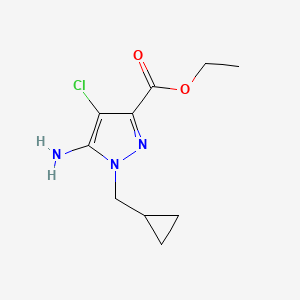
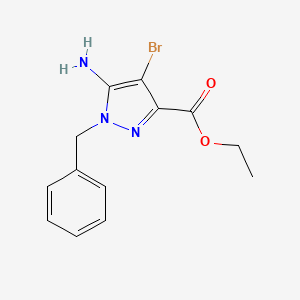
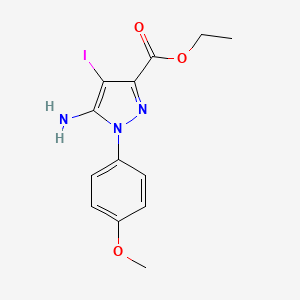
![2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7950950.png)
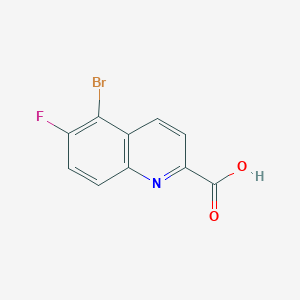

![3-Chloropyrido[3,4-b]pyrazine](/img/structure/B7950970.png)
